molecular formula C11H15NO2 B1505553 (S)-Phenethyl 2-aminopropanoate

(S)-Phenethyl 2-aminopropanoate

Cat. No.: B1505553
M. Wt: 193.24 g/mol
InChI Key: FUIKOCBJCDGKFN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Phenethyl 2-aminopropanoate is a chiral ester of significant interest in medicinal chemistry and pharmaceutical research. This compound combines a phenethyl moiety, a scaffold of high importance in drug discovery, with a protected (S)-2-aminopropanoate (alanine) group . The phenethylamine structure is a key backbone in a vast array of bioactive molecules, serving as ligands for numerous therapeutic targets including adrenoceptors, dopamine receptors, and serotonin receptors . Researchers can utilize this chiral building block in the synthesis of more complex molecules, such as novel antispasmodic agents for irritable bowel syndrome research or other potential therapeutics where the phenethylamine core is relevant . The (S)-stereochemistry is crucial for conferring specific biological activity and selectivity in interactions with enzymatic targets and receptors. As a reagent, it offers a pathway to introduce both a chiral center and a protected amine functionality into target structures, which is a common requirement in the development of peptidomimetics and other small-molecule drugs. This product is intended for research and development purposes in a controlled laboratory setting only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-phenylethyl (2S)-2-aminopropanoate

InChI

InChI=1S/C11H15NO2/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3/t9-/m0/s1

InChI Key

FUIKOCBJCDGKFN-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)OCCC1=CC=CC=C1)N

Canonical SMILES

CC(C(=O)OCCC1=CC=CC=C1)N

sequence

A

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmacological Targets
(S)-Phenethyl 2-aminopropanoate is structurally related to several biologically active compounds that target various receptors:

  • Adenosine Receptors : Compounds with a 2-phenethylamine moiety have been identified as ligands for adenosine receptors (AR), which are crucial in mediating inflammation and cardiovascular responses. Notable derivatives include N6-(2-phenylethyl)adenosine and CGS 21680, which have been explored for their binding affinities and functional roles in receptor activation .
  • α-Adrenergic Receptors : This compound also interacts with α-adrenergic receptors, influencing cardiovascular and central nervous system functions. Research indicates that chirality affects the activity of these derivatives, leading to the development of new pharmacological agents .

2. TRPM8 Antagonists
Recent studies have highlighted the potential of this compound as a TRPM8 antagonist. TRPM8 is implicated in pain pathways and cancer progression. Molecular modeling has shown that the S configuration at the phenylethyl moiety enhances its efficacy as a selective antagonist, suggesting a promising avenue for pain management therapies .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods, often involving chiral resolution or asymmetric synthesis techniques:

  • Dendrimeric Intermediates : A novel approach utilizes dendrimeric molecules for synthesizing N-alkyl β-amino acids and esters, including this compound derivatives. This method provides high yields under mild conditions, highlighting its utility in producing complex chiral compounds .
  • Enzymatic Transformation : Another method involves using microorganisms such as Arthrobacter sulfureus to convert precursors into (S)-2-amino-1-phenylethanol with high enantiomeric purity. This biotransformation showcases an environmentally friendly route to obtaining chiral amines .

Case Studies

1. Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the compound led to enhanced selectivity against mutant EGFR-expressing cancer cells, indicating its potential as an anticancer agent .

2. Pain Management
In vivo studies on TRPM8 antagonists derived from this compound have shown promising results in models of cold allodynia, suggesting its therapeutic potential for treating neuropathic pain . Further investigations into its mechanism of action could lead to novel analgesics.

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemical Influence: The S-configuration in this compound ensures compatibility with biological systems, akin to (S)-Methyl 2-amino-3-phenylpropanoate’s use in enantioselective synthesis .
  • Functional Group Trade-offs: While nitro-substituted analogs (e.g., (S)-Ethyl 3-nitro-2-phenylpropanoate) offer synthetic versatility, amino-substituted derivatives like this compound are preferable for biocompatible applications .
  • Phenethyl Group Superiority: Evidence from CAPE studies suggests phenethyl esters outperform shorter-chain analogs in bioactivity, supporting further exploration of this compound in medicinal chemistry .

Preparation Methods

Synthesis of Chiral Aziridine-2-carboxylates

  • Starting from 2,3-dibromopropane esters and (R)-phenylethylamine, diastereomeric mixtures of chiral aziridine esters are formed under nitrogen atmosphere in anhydrous acetonitrile at low temperatures (0 °C to room temperature) with potassium carbonate as a base.
  • The reaction is typically stirred for 12 hours, monitored by thin-layer chromatography (TLC).
  • Selective crystallization from solvents such as methanol and pentane allows isolation of enantiopure aziridine esters.
  • For example, (S)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 1-((R)-1-phenylethyl)aziridine-2-carboxylate is obtained as a solid after recrystallization at -15 °C with yields up to 90%.

Ring-Opening of Aziridine with Azide Nucleophile

  • The aziridine ring is regio- and stereoselectively opened by azide nucleophiles to introduce an amino group.
  • The reaction involves quenching with saturated sodium bicarbonate, extraction with dichloromethane, and purification by silica gel chromatography.
  • This step yields ethyl 2-azido-3-(((R)-1-phenylethyl)amino)propanoate with high yields (~90%).

Reduction to this compound

  • The azido group is subsequently reduced to the amine, typically via catalytic hydrogenation or Staudinger reduction, yielding this compound.
  • Purification steps include column chromatography and recrystallization to ensure enantiopurity.

Enzymatic and Biocatalytic Methods

Recent advances utilize biocatalytic cascades for the synthesis of chiral amino acid derivatives, offering high enantioselectivity and mild reaction conditions.

Biocatalytic Conversion of L-Phenylalanine

  • L-Phenylalanine serves as a starting material, converted enzymatically into intermediates such as (R)-1-phenylethane-1,2-diol through multi-step cascades involving tyrosine ammonia lyase and other enzymes.
  • Subsequent enzymatic steps include alcohol dehydrogenase and ω-transaminase catalyzed transformations to yield (S)-2-phenylglycinol and related amino alcohols.

Application to this compound Synthesis

  • Although direct enzymatic synthesis of this compound is less reported, the enzymatic strategies for related chiral amino alcohols provide a framework for potential biocatalytic preparation.
  • These methods offer high enantiomeric excess (>99%) and good isolated yields (~80%).

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Enantiomeric Excess (ee) Notes
Chemical synthesis via aziridine intermediates 2,3-Dibromopropane ester, (R)-phenylethylamine, K2CO3, CH3CN, low temp Up to 90 High (via selective crystallization) Scalable to hundreds of grams/kilograms
Aziridine ring-opening with azide NaHCO3 quench, CH2Cl2 extraction, silica gel chromatography ~90 High Provides amino functionality precursor
Enzymatic cascade from L-phenylalanine Tyrosine ammonia lyase, ADH, ω-transaminase, pH control ~80 >99 Mild conditions, environmentally friendly

Detailed Research Findings and Notes

  • The aziridine-based chemical synthesis is well-documented for producing enantiopure intermediates that can be converted to this compound with high stereoselectivity and yield. The selective crystallization step is critical for obtaining enantiopure products on a large scale.
  • Biocatalytic cascades offer an alternative green chemistry approach, converting natural amino acids into chiral amino alcohols and amines with excellent enantioselectivity, although direct preparation of this compound via this method requires further development.
  • The chemical methods allow flexibility in modifying ester groups and substituents, while enzymatic methods excel in specificity and mild reaction conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-Phenethyl 2-aminopropanoate, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : The compound is typically synthesized via esterification of L-alanine with phenethyl alcohol under acidic catalysis (e.g., HCl or H₂SO₄). Enantiomeric purity is ensured by:

  • Using chiral auxiliaries or catalysts during synthesis.
  • Purification via chiral HPLC with columns like Chiralpak AD-H or OD-H, which resolve enantiomers based on stereoselective interactions .
  • Monitoring optical rotation ([α]D) and confirming via ¹H/¹³C NMR (e.g., splitting patterns for diastereomeric derivatives).

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Key peaks include the α-proton resonance at δ 3.8–4.2 ppm (split due to chiral center) and aromatic protons (δ 7.2–7.4 ppm) from the phenethyl group .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 222 (C₁₁H₁₅NO₂) confirms molecular weight.
  • Chiral HPLC : Retention time comparison with racemic mixtures to validate enantiopurity (>98% ee) .

Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer :

  • Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester bond.
  • Use amber vials to avoid photodegradation.
  • Conduct stability assays via HPLC every 6 months to monitor degradation products (e.g., free alanine or phenethyl alcohol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro models?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Dose-Response Curves : Use a wide concentration range (e.g., 1 nM–100 μM) to identify non-linear effects.
  • Statistical Validation : Apply two-way ANOVA with post-hoc tests (Tukey’s) to compare inter-study variability .
  • Mechanistic Replication : Confirm target engagement via knock-out models or competitive binding assays .

Q. What experimental design considerations are critical when investigating the pharmacokinetic properties of this compound in preclinical studies?

  • Methodological Answer :

  • Bioavailability Studies : Administer via oral and intravenous routes to calculate absolute bioavailability (e.g., plasma AUC₀–24h).
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydrolysis to alanine or hydroxylated phenethyl derivatives).
  • Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs .

Q. How should researchers approach structure-activity relationship (SAR) studies to elucidate the pharmacophore of this compound derivatives?

  • Methodological Answer :

  • Synthetic Modifications : Vary the ester group (e.g., cyclohexyl, isopropyl) or amino acid stereochemistry (R vs. S) .
  • Biological Screening : Test derivatives in enzyme inhibition (e.g., proteases) or receptor-binding assays (e.g., GPCRs).
  • Computational Modeling : Perform docking studies with AutoDock Vina to predict binding poses relative to the parent compound .

Q. How can researchers address discrepancies in cytotoxicity data between normal and cancer cell lines treated with this compound?

  • Methodological Answer :

  • Selective Toxicity Assays : Compare IC₅₀ values in cancer (e.g., HeLa) vs. normal cells (e.g., HaCaT) using MTT assays .
  • Mechanistic Profiling : Measure ROS production (DCFH-DA assay) or mitochondrial membrane potential (JC-1 staining) to identify selective stress pathways .
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes in responsive vs. resistant cell lines .

Data Presentation Guidelines

  • Raw Data : Include in appendices (e.g., NMR spectra, HPLC chromatograms).
  • Processed Data : Tabulate key results (e.g., IC₅₀ values, pharmacokinetic parameters) in the main text .
  • Uncertainty Analysis : Report standard deviations for triplicate experiments and instrument error margins (e.g., ±0.5% for HPLC) .

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